马来酰亚胺-PEG4-NHS 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

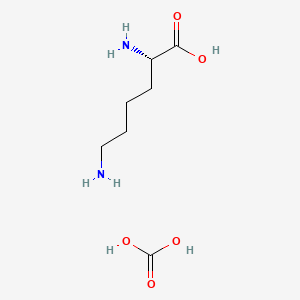

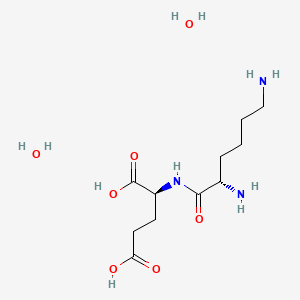

Mal-PEG4-NHS ester is a compound that serves as a linker in various biochemical applications. It contains a maleimide group and an N-hydroxysuccinimide ester group, connected by a polyethylene glycol spacer. This compound is widely used in the conjugation of biomolecules, such as proteins and peptides, due to its ability to form stable covalent bonds with thiol and amine groups .

科学研究应用

马来酰亚胺-PEG4-NHS 酯在科学研究中具有广泛的应用,包括:

化学: 用作合成复杂分子的交联剂。

生物学: 促进蛋白质、肽和其他生物分子的偶联,用于各种分析和实验。

作用机理

马来酰亚胺-PEG4-NHS 酯的作用机制涉及与生物分子形成共价键。NHS 酯基团与伯胺反应形成稳定的酰胺键,而马来酰亚胺基团与巯基反应形成稳定的硫醚键。这些反应能够偶联各种生物分子,增强它们的稳定性和溶解度 .

作用机制

Target of Action

Mal-PEG4-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

The NHS ester group of Mal-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction results in the formation of stable, irreversible amide bonds , which can be used for various applications, including the development of antibody-drug conjugates (ADCs) .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Mal-PEG4-NHS ester primarily involves the formation of a stable, covalent bond between the biomolecule and the thiol . This allows for the targeted delivery of drugs in the case of ADCs, potentially leading to improved therapeutic efficacy .

Action Environment

The action of Mal-PEG4-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the reaction between the NHS ester group and primary amines . Additionally, the compound’s stability and efficacy can be affected by temperature and storage conditions .

生化分析

Biochemical Properties

Mal-PEG4-NHS ester interacts with various biomolecules in biochemical reactions. The NHS ester group in Mal-PEG4-NHS ester can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules .

Cellular Effects

The effects of Mal-PEG4-NHS ester on cells and cellular processes are primarily related to its role in bio-conjugation. By linking quantum dots with PEGylated liposomes, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Mal-PEG4-NHS ester exerts its effects through binding interactions with biomolecules. The NHS ester group labels primary amines, while the maleimide group forms a covalent bond with thiol groups . These interactions can lead to changes in gene expression and enzyme activity.

准备方法

合成路线和反应条件

马来酰亚胺-PEG4-NHS 酯的合成通常涉及马来酸酐与β-丙氨酸在二甲基甲酰胺 (DMF) 中反应生成中间酸。然后,该中间体在二环己基碳二亚胺 (DCC) 偶联条件下与N-羟基琥珀酰亚胺 (NHS) 反应生成 NHS 酯 。反应条件通常温和,反应在室温下进行。

工业生产方法

在工业环境中,马来酰亚胺-PEG4-NHS 酯的生产遵循类似的合成路线,但规模更大。该过程涉及对反应参数的严格控制,以确保高产率和纯度。该化合物通常使用诸如高效液相色谱 (HPLC) 之类的技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

马来酰亚胺-PEG4-NHS 酯经历了几种类型的化学反应,包括:

取代反应: NHS 酯基团与伯胺反应形成稳定的酰胺键。

加成反应: 马来酰亚胺基团与巯基反应形成稳定的硫醚键

常见试剂和条件

伯胺: 在温和条件下 (pH 7-10) 与 NHS 酯基团反应。

主要产物

酰胺键: 由与伯胺的反应形成。

硫醚键: 由与巯基的反应形成.

相似化合物的比较

类似化合物

马来酰亚胺-PEG4-NHS 酯: 包含一个通过聚乙二醇间隔基连接的马来酰亚胺基团和一个 NHS 酯基团.

马来酰胺-酰胺-PEG4-NHS 酯: 类似的结构,但具有酰胺基团而不是直接的马来酰亚胺连接.

NHS-PEG4-MAL: 另一种具有类似官能团但间隔基长度不同的变体.

独特性

马来酰亚胺-PEG4-NHS 酯由于其官能团和间隔基长度的特定组合而具有独特性,这在水性介质中提供了最佳的溶解度和反应性。这使其特别适合生物和医学应用中的偶联反应 .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPOSLKVPPFQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)